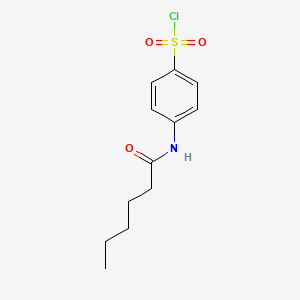

N-hexanoyl-sulfanilyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-hexanoyl-sulfanilyl chloride is a chemical compound that is used in the field of biochemistry and is known for its ability to react with amino acids, peptides, and proteins. It is commonly used as a reagent in the process of protein sequencing and has been extensively studied for its ability to identify and isolate specific amino acids within a protein sequence. In

Scientific Research Applications

Photo-assisted Electrochemical Degradation

Research has explored the photo-assisted electrochemical degradation of sulfamethoxazole, an antibiotic contaminant. This study highlights the degradation kinetics and proposes a mechanism involving aromatic ring substitutions and hydroxylation, leading to the mineralization of the molecule. Such findings could inform the treatment of wastewater containing sulfanilamide compounds, indicating a broader application of N-hexanoyl-sulfanilyl chloride derivatives in environmental remediation (Hussain et al., 2017).

Removal of Heavy Metals

Another application involves the electrocoagulation process using iron electrodes for the removal of chromium hexavalent ions from wastewater. This process, which could potentially be enhanced by the chemical properties of sulfanilamide derivatives, underscores the utility of these compounds in purifying water from heavy metal contaminants (Eltaweel et al., 2015).

Alignment of Biological Macromolecules

In the field of biochemistry, this compound or similar compounds have been implied in the alignment of biological macromolecules in novel nonionic liquid crystalline media for NMR experiments. This application is crucial for studying the structure and function of proteins and DNA, demonstrating the compound's importance in structural biology (Rückert and Otting, 2000).

Analytical Chemistry and Drug Detection

Furthermore, the compound's derivatives have been utilized in the development of methods for the trace analysis of antimicrobials in environmental samples. These methods, crucial for monitoring pharmaceutical pollutants, underscore the role of sulfanilamide derivatives in environmental science and analytical chemistry (Lindsey et al., 2001).

Catalysis

In catalysis, derivatives of this compound have been involved in the sulfonylation of quinoline N-oxides via copper-catalyzed C-H bonds activation. This highlights their role in synthetic chemistry, enabling the creation of complex organic molecules with potential pharmaceutical applications (Wu et al., 2013).

Mechanism of Action

Target of Action

It is known that similar compounds, such as n-acetylsulfanilyl chloride, have been investigated for their potential in medical applications .

Mode of Action

It is known that sulfanilyl chloride derivatives can undergo different reaction pathways . For instance, the alkaline hydrolyses of sulfanilyl chloride and of the corresponding N-acetyl derivative follow different reaction pathways . While results for the latter compound are fully consistent with the occurrence of the common associative, S_N2 mechanism, the former shows somewhat different features suggesting the incursion of a mechanism of the dissociative type involving a sulfoquinone imine species as a reaction intermediate .

Biochemical Pathways

Similar compounds, such as n-acetylsulfanilyl chloride, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase, allowing them to play a role in treating a diverse range of disease states .

properties

IUPAC Name |

4-(hexanoylamino)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c1-2-3-4-5-12(15)14-10-6-8-11(9-7-10)18(13,16)17/h6-9H,2-5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGACMAKDJBWAMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2920469.png)

![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]propan-1-one](/img/structure/B2920477.png)

![5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine](/img/structure/B2920481.png)

![6-Methyl-2-phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2920482.png)

![1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2920484.png)

![N-benzyl-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2920486.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2920488.png)

![N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920491.png)